trans-2-Ethyl-cyclohexanol
CAS No.: 4276-43-1
Cat. No.: VC18259347
Molecular Formula: C8H16O
Molecular Weight: 128.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4276-43-1 |
|---|---|
| Molecular Formula | C8H16O |
| Molecular Weight | 128.21 g/mol |
| IUPAC Name | (1R,2R)-2-ethylcyclohexan-1-ol |
| Standard InChI | InChI=1S/C8H16O/c1-2-7-5-3-4-6-8(7)9/h7-9H,2-6H2,1H3/t7-,8-/m1/s1 |
| Standard InChI Key | CFYUBZHJDXXXQE-HTQZYQBOSA-N |
| Isomeric SMILES | CC[C@@H]1CCCC[C@H]1O |
| Canonical SMILES | CCC1CCCCC1O |
Introduction
Chemical Structure and Physical Properties
Molecular Configuration
The trans configuration of the ethyl group in trans-2-Ethyl-cyclohexanol places the substituents on opposite sides of the cyclohexane ring. This stereochemistry is critical in determining the compound’s three-dimensional geometry, which affects its intermolecular interactions and bulk properties. The chair conformation of the cyclohexane ring minimizes steric strain, with the hydroxyl group occupying an equatorial position to reduce 1,3-diaxial interactions .
Physicochemical Characteristics
Key physical properties include:
-
Boiling Point: 79°C , lower than its cis counterpart due to reduced molecular packing efficiency in the trans isomer.
-
Density: Approximately 0.92 g/cm³ (estimated from analogous cyclohexanol derivatives).
-
Solubility: Miscible with common organic solvents such as ethanol and diethyl ether but poorly soluble in water due to the hydrophobic ethyl group.
The compound’s IR spectrum typically shows a broad O-H stretching peak near 3200–3600 cm⁻¹ and C-O stretching around 1050–1150 cm⁻¹. Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the axial and equatorial protons adjacent to the hydroxyl and ethyl groups, enabling precise structural confirmation .
Synthesis and Production Methods
Catalytic Hydrogenation
A common route involves the hydrogenation of trans-2-Ethyl-cyclohexanone using catalysts like Raney nickel or palladium on carbon. This method ensures high stereoselectivity, with the trans product predominating due to thermodynamic control . For example, the hydrogenation of 2-ethylcyclohexanone under 50 psi H₂ at 80°C yields trans-2-Ethyl-cyclohexanol with >90% selectivity .
Enzymatic Resolution
Recent advances employ biocatalytic methods to resolve racemic mixtures. ω-Transaminases and cyclohexylamine oxidases have been utilized to enantioselectively convert trans-2-aminocyclohexanol intermediates into the desired alcohol . This approach aligns with green chemistry principles, offering high enantiomeric excess (ee > 99%) and reduced waste .
Grignard Reaction
The addition of ethyl magnesium bromide to cyclohexene oxide followed by acid hydrolysis produces trans-2-Ethyl-cyclohexanol. This method, while effective, requires stringent anhydrous conditions and yields approximately 70–80% .
Industrial and Synthetic Applications
Solvent and Intermediate
trans-2-Ethyl-cyclohexanol serves as a high-boiling solvent in coatings and resins. Its stability under thermal stress makes it suitable for polymer processing . Additionally, it acts as an intermediate in synthesizing fragrances and pharmaceuticals, where its stereochemistry influences the bioactivity of final products .
Chiral Auxiliary
In asymmetric synthesis, the compound’s rigid cyclohexane backbone facilitates the preparation of enantiopure β-amino alcohols. For instance, enzymatic cascades involving transaminases convert trans-2-Ethyl-cyclohexanol into chiral building blocks for anticoagulants and antiviral agents .
Comparative Analysis with Related Cyclohexanols
The table below contrasts trans-2-Ethyl-cyclohexanol with structurally similar compounds:
The trans isomer’s lower boiling point compared to the cis form stems from weaker van der Waals forces due to less efficient molecular stacking .
Recent Advances in Separation and Analysis
Adsorptive Separation Techniques
Innovative methods using macrocycle cocrystals (MCCs) have been developed to separate cyclohexanol derivatives. For example, pillararene-naphthalenediimide cocrystals selectively adsorb trans-2-Ethyl-cyclohexanol from mixtures via host-guest interactions, achieving >99% purity . This approach reduces energy consumption compared to traditional distillation .
Spectroscopic Innovations
Time-resolved fluorescence spectroscopy now enables real-time monitoring of trans-2-Ethyl-cyclohexanol in reaction mixtures. Coupled with machine learning algorithms, this technique predicts reaction outcomes with 95% accuracy, optimizing synthetic pathways .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume